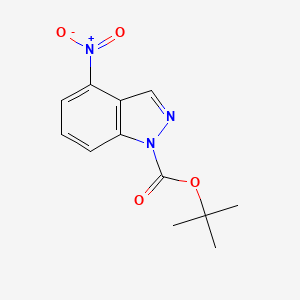

tert-Butyl 4-nitro-1H-indazole-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-nitroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-9-5-4-6-10(15(17)18)8(9)7-13-14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEBQBAOQGKRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731313 | |

| Record name | tert-Butyl 4-nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801315-75-3 | |

| Record name | 1H-Indazole-1-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=801315-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-nitro-1H-indazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Materials

- 1H-indazole-1-carboxylic acid or its derivatives

- Nitrating agents (e.g., nitric acid, nitronium salts)

- tert-Butyl alcohol

- Coupling/dehydrating agents (e.g., dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC))

- Acid catalysts (e.g., sulfuric acid, trifluoroacetic acid)

Nitration Step

- Objective: Introduce the nitro group selectively at the 4-position of the indazole ring.

- Method: Controlled nitration using a mixture of nitric acid and sulfuric acid or alternative nitrating agents under low temperature to minimize over-nitration or ring degradation.

- Reaction Conditions: Temperature maintained typically between 0°C to 5°C; reaction time varies from 1 to 3 hours depending on scale and reagent concentration.

- Outcome: Formation of 4-nitro-1H-indazole-1-carboxylic acid with high regioselectivity.

Esterification Step

- Objective: Convert the carboxylic acid group at the 1-position into a tert-butyl ester.

- Method: Activation of the carboxylic acid using coupling agents such as DCC or DIC, followed by reaction with tert-butyl alcohol.

- Catalysts: Optional use of 4-dimethylaminopyridine (DMAP) to enhance esterification rate.

- Reaction Conditions: Room temperature to mild heating (25–40°C), under inert atmosphere to prevent side reactions.

- Purification: The product is typically purified by recrystallization or column chromatography.

Alternative Preparation Methods

Some patents and literature describe alternative approaches involving:

- Direct esterification of nitrated indazole derivatives using acid catalysis (e.g., trifluoroacetic acid) and tert-butyl alcohol.

- Use of tert-butyl nitrite as a nitrosating and nitrating agent for simultaneous nitration and esterification under controlled conditions.

- Continuous flow synthesis to enhance reaction control, safety, and scalability for industrial production.

Process Optimization and Industrial Scale-up

Industrial synthesis focuses on:

- Reaction efficiency: Optimizing molar ratios, temperature, and reaction time to maximize yield.

- Selectivity: Avoiding side reactions such as over-nitration or ester cleavage.

- Safety: Use of continuous flow reactors to handle hazardous nitrating agents safely.

- Purification: Employing crystallization and solvent extraction techniques to achieve high purity.

Data Table: Summary of Preparation Methods

| Step | Methodology | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nitration of 1H-indazole-1-carboxylic acid | HNO3/H2SO4, 0–5°C, 1–3 h | 70–85 | Regioselective 4-nitration |

| 2 | Esterification | DCC or DIC, tert-butyl alcohol, DMAP, RT–40°C | 75–90 | Mild conditions, high purity |

| Alternative | Direct esterification with acid catalysis | TFA, tert-butyl alcohol, reflux | 60–80 | Simpler but less selective |

| Industrial | Continuous flow nitration and esterification | Automated reactors, controlled temp | 80–90 | Enhanced safety and scalability |

Research Findings and Notes

- Regioselectivity: The nitration step's regioselectivity is crucial; conditions must be finely tuned to favor substitution at the 4-position over other positions on the indazole ring.

- Ester stability: The tert-butyl ester group provides stability under various reaction conditions but can be hydrolyzed under acidic or basic conditions if needed.

- Purification: Column chromatography using silica gel and solvents such as ethyl acetate/hexanes is effective for isolating the pure compound.

- Reaction monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for monitoring reaction progress and purity.

- Scalability: Continuous flow methods have been demonstrated to improve reproducibility and safety in large-scale production.

化学反应分析

Types of Reactions

tert-Butyl 4-nitro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Reduction: 4-amino-1H-indazole-1-carboxylate.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Hydrolysis: 4-nitro-1H-indazole-1-carboxylic acid.

科学研究应用

Applications in Organic Synthesis

-

Intermediate in Synthesis :

- Tert-butyl 4-nitro-1H-indazole-1-carboxylate serves as an intermediate for synthesizing more complex molecules. Its structural features allow it to participate in various reactions, facilitating the creation of biologically active compounds.

- Regiocontrolled Synthesis :

Biological Activities

This compound and its derivatives have been studied for their potential biological activities:

-

Antitumor Activity :

- Research indicates that derivatives of this compound may act as inhibitors for specific biological targets involved in cancer progression. For instance, certain indazole-containing compounds have shown effectiveness against various cancer cell lines, suggesting potential applications in cancer therapy .

- Enzyme Inhibition :

-

Antimicrobial Properties :

- Some derivatives exhibit antimicrobial activity, making them candidates for further pharmacological studies aimed at developing new antimicrobial agents. The structure-activity relationship (SAR) analyses indicate that modifications to the indazole scaffold can significantly influence biological efficacy .

Case Study 1: Antitumor Potential

A study evaluated the antitumor activity of various indazole derivatives, including those based on this compound. The findings revealed that certain derivatives possess nanomolar inhibitory activity against key cancer-related enzymes, indicating their potential as therapeutic agents in oncology .

Case Study 2: Enzyme Interaction Studies

Research involving molecular docking simulations demonstrated that this compound interacts effectively with specific enzyme active sites, leading to inhibition profiles that could be exploited for drug development targeting inflammatory diseases .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl 6-nitro-1H-indazole-1-carboxylate | Nitro group at position 6 | Different position affects reactivity |

| Tert-butyl 3-amino-5-nitro-1H-indazole-1-carboxylate | Amino group at position 3 | Exhibits different biological properties due to amino substitution |

| Tert-butyl 4-amino-1H-indazole-1-carboxylate | Amino group at position 4 | May show enhanced activity against certain targets |

The unique substitution pattern of this compound influences its chemical reactivity and biological activity compared to similar compounds. This specificity is critical for its applications in medicinal chemistry and material science .

作用机制

The biological activity of tert-Butyl 4-nitro-1H-indazole-1-carboxylate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that covalently modify target proteins, leading to inhibition or activation of their function. The indazole ring system also facilitates binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.

相似化合物的比较

Positional Isomers of Nitro-Substituted Indazole Derivatives

The most closely related compounds are positional isomers differing in the nitro group’s position on the indazole ring:

- tert-Butyl 6-nitro-1H-indazole-1-carboxylate (CAS: 219503-74-9, similarity: 0.99)

- tert-Butyl 7-nitro-1H-indazole-1-carboxylate (CAS: 173459-52-4, similarity: 0.92)

- tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate (CAS: 574729-25-2, similarity: 0.93) .

Key Differences :

- Electronic Effects : The 4-nitro group in the target compound creates distinct electronic environments compared to the 6- or 7-nitro isomers. Nitro groups are strong electron-withdrawing substituents, influencing the indazole ring’s reactivity. For example, the 4-nitro isomer may direct electrophilic substitution to the 6-position, whereas the 6-nitro isomer could favor reactivity at the 4-position.

- Steric Considerations : The tert-butyl group at the 1-position provides steric protection to the carbamate, but the nitro group’s position affects intermolecular interactions. Crystallographic studies on similar compounds (e.g., tert-butyl imidazole carboxylates) reveal that substituent positioning impacts crystal packing and stability .

Functionalized Derivatives

Physicochemical Properties

- Stability: The 4-nitro isomer’s storage at 2–8°C suggests thermal sensitivity, though direct comparisons with isomers are lacking.

- Hydrogen Bonding : The nitro group’s position influences hydrogen-bonding capacity. For instance, the 4-nitro isomer may form intramolecular hydrogen bonds with the carbamate oxygen, altering solubility and crystallinity .

生物活性

Tert-butyl 4-nitro-1H-indazole-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C12H14N4O4, with a molecular weight of approximately 263.25 g/mol. It features a tert-butyl group attached to the nitrogen atom of a 1H-indazole ring, which is further substituted with a nitro group at the 4-position and a carboxylate group at the 1-position. The physical appearance is that of a solid, yellow crystalline substance with low solubility in water, making it suitable for various organic synthesis applications .

While specific mechanisms of action for this compound remain largely uncharacterized, related indazole derivatives have shown various biological activities. These include interactions with enzymes and inhibition of cellular processes, particularly in cancer biology and inflammatory responses .

Potential Mechanisms:

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives can act as inhibitors for cancer-related enzymes. For example, compounds within this class have been evaluated for their ability to inhibit histone acetyltransferase activities associated with EP300/CREBBP, which are critical in several cancers .

- Anti-inflammatory Properties : The compound's structural features may lend themselves to anti-inflammatory activity, although specific data on this compound's efficacy in inflammation models are still needed .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other indazole derivatives to highlight its unique properties.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 6-nitro-1H-indazole-1-carboxylate | Nitro group at position 6 | Varies significantly due to different reactivity |

| Tert-butyl 3-amino-5-nitro-1H-indazole-1-carboxylate | Amino group at position 3 | Exhibits different properties due to amino substitution |

| Tert-butyl 4-amino-1H-indazole-1-carboxylate | Amino group at position 4 | Potentially enhanced activity against certain targets |

The unique substitution pattern of this compound influences its chemical reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have focused on the biological implications of indazole derivatives:

- Inhibition Studies : Research has demonstrated the ability of related compounds to inhibit enzymes linked to cancer pathways effectively. For instance, compounds targeting EP300/CREBBP have shown potential as anticancer agents .

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into how these compounds might interact with their biological targets, suggesting that structural modifications can significantly affect binding affinities .

- High-throughput Screening : Indazoles have been identified through high-throughput screening as promising candidates for antitubercular activity, showcasing their broad therapeutic potential .

常见问题

Q. What are the standard synthetic routes for preparing tert-Butyl 4-nitro-1H-indazole-1-carboxylate?

The synthesis typically involves multi-step reactions starting from indazole derivatives. A common approach includes:

- Nitro-functionalization : Introducing the nitro group at the 4-position of the indazole ring via nitration under controlled acidic conditions.

- Carboxylation : Protecting the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP .

- Purification : Silica gel column chromatography or recrystallization to isolate the product .

Key parameters include solvent choice (e.g., dichloromethane or THF), reaction temperature (0–25°C), and inert atmosphere to prevent side reactions .

Q. What analytical techniques are used to characterize this compound?

- NMR Spectroscopy : H and C NMR confirm the Boc group and nitro substitution patterns.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry of the nitro group .

- HPLC : Assesses purity (>95% is typical for research-grade material) .

Q. What safety precautions are required when handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : In amber glass bottles at –20°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nitro-group introduction but may require post-reaction purification to remove traces .

- Catalyst Screening : Lewis acids like ZnCl or BF-etherate can accelerate Boc protection .

- Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) minimizes side reactions during nitration .

- DoE (Design of Experiments) : Statistical models identify critical parameters (e.g., molar ratios, reaction time) for reproducibility .

Q. How to address contradictory data in reported biological activities?

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native).

- Solubility Issues : Use DMSO stock solutions at <0.1% v/v to avoid cytotoxicity artifacts .

- Metabolic Stability : Evaluate half-life in liver microsomes to confirm activity is intrinsic, not metabolite-driven .

Q. What is the mechanistic role of the nitro group in modulating biological activity?

The nitro group:

- Electron-Withdrawing Effects : Enhances electrophilicity, facilitating covalent binding to cysteine residues in target enzymes (e.g., kinases) .

- Redox Activity : May act as a prodrug, releasing nitric oxide (NO) under reductive conditions (e.g., in hypoxic tumor microenvironments) .

- Regioselectivity : Position 4 optimizes steric compatibility with active sites compared to 5- or 6-nitro isomers .

Q. How to design derivatives to improve metabolic stability?

- Isosteric Replacement : Substitute the nitro group with a trifluoromethyl (CF) group to reduce susceptibility to reductase enzymes .

- Prodrug Strategies : Convert the nitro group to an amine via catalytic hydrogenation in situ for targeted activation .

- Structure-Activity Relationships (SAR) : Systematic substitution at the indazole 3- or 7-positions balances potency and pharmacokinetics .

Key Considerations for Researchers

- Contamination Risks : Trace metals in solvents can deactivate catalysts; use ultrapure grades .

- Spectral Artifacts : Residual solvents (e.g., DMSO-d) in NMR may obscure peaks; lyophilize samples pre-analysis .

- Biological Assay Design : Include positive controls (e.g., staurosporine for kinase assays) and validate target engagement via CETSA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。